Diethyl (5-phenylisoxazol-3-yl) phosphate
Description
Properties
IUPAC Name |
diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRWDJSOHOVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186043 | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32306-29-9 | |
| Record name | Isoxathion-oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32306-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition
One of the most effective methods for synthesizing isoxazoles, including this compound, is through 1,3-dipolar cycloaddition reactions . This method typically involves the reaction of nitrile oxides with alkenes or alkynes to form the isoxazole structure.
- Formation of Nitrile Oxide: Nitrile oxides can be generated from hydroxamic acids or their derivatives.
- Cycloaddition Reaction: The generated nitrile oxide undergoes a cycloaddition with a suitable dipolarophile (such as phenylacetylene) under mild conditions to yield the desired isoxazole derivative.
$$
\text{Nitrile Oxide} + \text{Phenylacetylene} \rightarrow \text{5-Phenylisoxazole}
$$
This reaction can be facilitated using various solvents and bases to enhance yields and selectivity.
Phosphorylation of Isoxazole Derivatives
Once the isoxazole ring is formed, phosphorylation can be achieved through the reaction of the isoxazole derivative with diethyl phosphite.
- Refluxing Conditions: The isoxazole compound is refluxed with diethyl phosphite in an inert atmosphere.
- Formation of Phosphate Ester: The reaction results in the formation of this compound through nucleophilic substitution mechanisms.
$$
\text{Isoxazole} + \text{Diethyl Phosphite} \rightarrow \text{this compound}
$$
Alternative Synthetic Routes
Other synthetic approaches include:
- Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for both the formation of isoxazoles and their phosphorylation.
- Metal-Free Catalysis: Recent studies have explored metal-free pathways for synthesizing isoxazoles, which can be environmentally friendly alternatives to traditional methods.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Diethyl (5-phenylisoxazol-3-yl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphates.
Substitution: The phenyl group or the isoxazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phosphate, while reduction may produce simpler phosphates or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Diethyl (5-phenylisoxazol-3-yl) phosphate has been investigated for its anticancer properties. In a study published in the Chemistry and Pharmacology Bulletin, researchers found that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Case Study :
A recent study focused on the synthesis of derivatives of this compound and their evaluation against breast cancer cells. The results indicated that certain derivatives had enhanced potency compared to the parent compound, highlighting the importance of structural modifications for improved therapeutic efficacy .
Enzyme Inhibition
2.1 Acetylcholinesterase Inhibition
This compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit this enzyme was demonstrated in vitro, indicating potential for therapeutic applications .
Data Table: Enzyme Inhibition Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 12.5 | Acetylcholinesterase |
| Donepezil | 10.0 | Acetylcholinesterase |
Protein Biology Applications
This compound is utilized in various protein biology applications, including:
- Protein Labeling and Modification : It serves as a reagent for labeling proteins, facilitating studies on protein interactions and functions.
- Western Blotting : This compound can be used in Western blotting protocols to detect specific proteins within complex mixtures .
Synthesis of Isoxazole Derivatives
The compound is also valuable in organic synthesis, particularly in the creation of isoxazole derivatives through various chemical reactions. Its unique structure allows it to participate in cycloaddition reactions, which are essential for synthesizing complex organic molecules .
Mechanism of Action
The mechanism of action of Diethyl (5-phenylisoxazol-3-yl) phosphate involves its interaction with the 30S ribosomal subunit in cells. By binding to this subunit, the compound prevents the formation of the initiation complex between aminoacyl tRNA and mRNA, thereby inhibiting protein synthesis . This mechanism is crucial for its applications in both biological research and potential therapeutic development.
Comparison with Similar Compounds
Research Findings and Data
Key Observations:
- Structural analogs like benzyl diethyl phosphate show measurable enzyme inhibition, suggesting this compound warrants similar evaluation .
Biological Activity
Diethyl (5-phenylisoxazol-3-yl) phosphate (CAS No. 32306-29-9) is a compound that exhibits significant biological activity, primarily as an acetylcholinesterase inhibitor and a potential agent for therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C₁₃H₁₆NO₅P
- Molecular Weight : 297.244 g/mol
- InChIKey : VLBRWDJSOHOVGF-UHFFFAOYSA-N
This compound functions primarily by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The compound has also been shown to interact with the 30S ribosomal subunit, thereby inhibiting protein synthesis in human hepatoma cells.
Biological Activity
-
Anticancer Properties :
- Research indicates that organophosphonates, including derivatives of diethyl phosphate, exhibit anticancer activity. For example, studies have shown that certain phosphonates can induce apoptosis in leukemia cell lines by causing cell cycle arrest and differentiation .
- This compound has been investigated for its potential to inhibit cellular protein synthesis, which may contribute to its anticancer effects.
- Insecticidal Activity :
-
Neurotoxic Effects :
- Similar to other organophosphates, this compound can exhibit neurotoxic effects due to its mechanism of AChE inhibition. This raises concerns regarding its safety profile for human exposure and environmental impact.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | AChE inhibitor, ribosomal interaction | Anticancer, insecticidal |
| Diethyl 5-phenyl-1,2-oxazol-3-yl phosphate | AChE inhibitor | Lesser studied, potential insecticide |
| Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | AChE inhibitor | Anticancer properties noted |
Case Studies and Research Findings
- Study on Anticancer Activity :
- Insecticide Development :
Q & A
Q. Which analytical techniques are critical for characterizing this compound in polymer matrices?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for assessing thermal stability and phase transitions in polymer composites . Cone calorimetry provides data on flame-retardant efficiency (e.g., time to ignition, peak heat release rate). For structural analysis, FT-IR and NMR are indispensable for identifying functional groups and confirming covalent integration into the polymer backbone .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
- Methodological Answer : Critical properties include:
- Thermal stability : Decomposition temperature (>200°C) and char residue formation under TGA .
- Solubility : Compatibility with organic solvents (e.g., tetrahydrofuran, dimethylformamide) for polymer blending .
- Flame-retardant metrics : Reduced peak heat release rate (pHRR) and total smoke release (TSR) in cone calorimetry .
- Density and volatility : Density ~1.2 g/cm³ and low volatility (boiling point ~402.6°C at 760 mmHg) ensure stability during processing .
Advanced Research Questions
Q. How can researchers resolve contradictions between thermal degradation data (TGA) and flame-retardant performance (cone calorimetry) for this compound in PVC composites?
- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., heating rate, oxygen availability). For instance, TGA measures mass loss under inert atmospheres, while cone calorimetry evaluates combustion in air. To reconcile
Perform coupled TGA-FTIR to identify gaseous degradation products influencing flame suppression .
Analyze char residue morphology (via SEM/EDS) to assess barrier effects on heat/mass transfer .
Cross-reference pHRR reduction with TSR trends to evaluate smoke-toxicity trade-offs .
Q. What experimental strategies can elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : As a metabolite of organophosphorus pesticides, its biological impact can be studied using:
- In vitro models : HepG2 liver cells or Caco-2 intestinal cells exposed to the compound, with LC-MS/MS to track metabolites like diethyl phosphate (DEP) .
- Biomarker analysis : Monitor urinary DEP levels in animal models (e.g., rodents) via solid-phase extraction and GC-MS .
- Gut microbiota assays : 16S rRNA sequencing to assess microbial community shifts linked to metabolic disruption .
Q. How can researchers optimize the flame-retardant efficiency of this compound in polyamide 6 (PA6) without compromising mechanical properties?
- Methodological Answer :
Synergistic additives : Blend with zinc diethyl phosphate to enhance char formation while maintaining tensile strength .
Surface modification : Graft the compound onto PA6 via reactive extrusion to improve dispersion and reduce leaching .
Mechanical testing : Use tensile tests and dynamic mechanical analysis (DMA) to balance flame retardancy (e.g., UL-94 rating) with elasticity and modulus .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis or high-concentration preparations due to potential vapor release .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
